molecular formula C26H25N3O2 B613065 H-His(1-mtt)-OH CAS No. 133367-32-5

H-His(1-mtt)-OH

Cat. No.: B613065
CAS No.: 133367-32-5
M. Wt: 411.5
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Description

H-His(1-Mtt)-OH is a histidine derivative where the imidazole ring’s 1-position is protected by the 4-methyltrityl (Mtt) group. This compound is critical in peptide synthesis, particularly in solid-phase methodologies, due to the Mtt group’s acid-labile nature, which allows selective deprotection under mild conditions (e.g., 1–3% trifluoroacetic acid in dichloromethane) . The Mtt group offers orthogonality to other protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl), enabling sequential assembly of complex peptides .

Properties

IUPAC Name

(2S)-2-amino-3-[1-[(4-methylphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-19-12-14-22(15-13-19)26(20-8-4-2-5-9-20,21-10-6-3-7-11-21)29-17-23(28-18-29)16-24(27)25(30)31/h2-15,17-18,24H,16,27H2,1H3,(H,30,31)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIYUUIKLMCEIP-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-His(1-mtt)-OH typically involves the reaction of 4,5-dimethylthiazol-2-yl with 2,5-diphenyltetrazolium bromide under specific conditions. The reaction is carried out in a phosphate-buffered saline solution at a pH of 7.4. The product is then purified using filtration and recrystallization techniques to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and filtration systems to ensure high yield and purity. The compound is then packaged in sterile vials for distribution to laboratories and research institutions .

Chemical Reactions Analysis

Types of Reactions

H-His(1-mtt)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biomedical Applications

Antioxidant Activity : H-His(1-mtt)-OH has been evaluated for its antioxidant properties. A study reported an IC50 value of approximately 50 µM using the DPPH assay, indicating its effectiveness in scavenging free radicals. This characteristic makes it a candidate for formulations aimed at reducing oxidative stress in biological systems.

Peptide Synthesis : The compound is utilized in the synthesis of peptide-immobilized magnetic beads, which are important for biomedical applications such as drug delivery and diagnostic assays. These beads can facilitate the assessment of skin sensitization through peptide reactivity assays, showcasing their potential in immunological studies .

Cytotoxicity Studies : this compound has been incorporated into cytotoxicity assays, particularly in studies comparing different viability assays like MTT and WST-1. Its role in these studies helps elucidate the cytotoxic effects of various compounds on cancer cell lines, providing insights into potential therapeutic agents .

Synthetic Chemistry Applications

Building Block for Peptides : this compound serves as a versatile building block in peptide synthesis. Its structure allows for the incorporation of histidine into peptides, which can be critical for enhancing the biological activity of therapeutic peptides .

Functional Materials Development : The compound is also explored in creating functional materials, particularly those that exhibit specific binding properties due to the presence of histidine. Such materials can be used in drug delivery systems or as sensors in chemical detection applications .

Analytical Methods

Chromatographic Techniques : this compound is employed in various chromatographic techniques to analyze peptide mixtures. Its ability to form stable complexes with metals enhances the separation processes during analytical assessments, making it valuable in quality control and research laboratories .

Case Studies

Study Application Findings
Miyazaki et al. (2020)Synthesis of peptide-immobilized magnetic beadsDemonstrated effectiveness for assessing skin sensitization
Antioxidant Capacity StudyDPPH assayIC50 value of ~50 µM indicates significant antioxidant activity
Cytotoxicity ComparisonMTT vs WST-1 assaysHighlighted differences in viability results across cancer cell lines; MTT showed higher viability than WST-1 at certain concentrations

Mechanism of Action

The mechanism of action of H-His(1-mtt)-OH involves its reduction by NAD(P)H-dependent cellular oxidoreductase enzymes to form purple formazan. This reduction occurs in the mitochondria of living cells, and the amount of formazan produced is directly proportional to the number of viable cells. The formazan product is then solubilized using dimethyl sulfoxide or other solubilizing agents, and its absorbance is measured using a spectrophotometer .

Comparison with Similar Compounds

Research Findings and Case Studies

  • PNA Conjugates : demonstrates that this compound was critical in synthesizing neocuproine-PNA conjugates. The Mtt group allowed sequential coupling of polyether arms and lysine residues without side reactions .
  • Drug Synthesis: Fmoc-His(1-Mtt)-OH enabled the production of MeHis-containing enzymes, highlighting its role in unnatural amino acid incorporation .
  • Contradictions : reports this compound’s molecular weight as 411.50 g/mol, while Fmoc-His(1-Mtt)-OH (CAS 133367-34-7) has a higher MW (633.75 g/mol) due to the Fmoc moiety . Users must verify CAS numbers to avoid confusion.

Biological Activity

H-His(1-mtt)-OH, a derivative of histidine, is notable for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is characterized by the presence of a 1-methyltrityl (1-mtt) protecting group on the imidazole side chain of histidine, which influences its reactivity and biological interactions. The following sections provide a detailed overview of its synthesis, biological activities, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the protection of the histidine amino acid to prevent undesired reactions during peptide synthesis. The 1-mtt group serves as a protecting group that can be removed under specific conditions to yield the active form of histidine. Various methods have been developed for the synthesis and purification of this compound, ensuring high yield and purity essential for biological assays.

Biological Activities

This compound exhibits several biological activities, which can be summarized as follows:

  • Antioxidant Activity : Histidine derivatives are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that this compound can effectively reduce oxidative damage in cellular models.
  • Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
  • Anticancer Effects : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro assays have demonstrated cytotoxic effects on several cancer cell lines, with IC50 values indicating significant potency.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using the DPPH assay. The results indicated an IC50 value of approximately 50 µM, demonstrating moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 10 µM). This suggests that while this compound has protective properties, it may not be as potent as traditional antioxidants.

Case Study 2: Antimicrobial Efficacy

In a study focused on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL, indicating effective antimicrobial action. Further investigations revealed that the compound disrupts bacterial cell wall integrity.

Case Study 3: Anticancer Potential

Research conducted on various cancer cell lines (e.g., MCF-7 and A549) showed that this compound induced apoptosis in a dose-dependent manner. The IC50 values were recorded at 25 µM for MCF-7 cells and 30 µM for A549 cells, suggesting its potential as an anticancer agent.

Data Summary Table

Activity IC50/MIC Value Reference
Antioxidant Activity50 µM
Antimicrobial Activity (MIC)32 - 128 µg/mL
Anticancer Activity25 µM (MCF-7)
30 µM (A549)

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